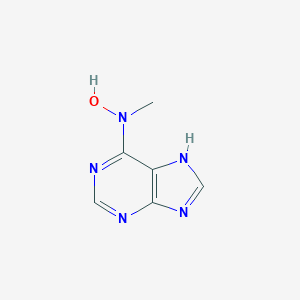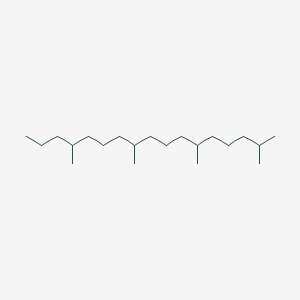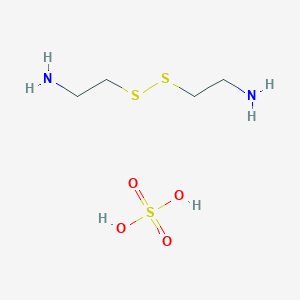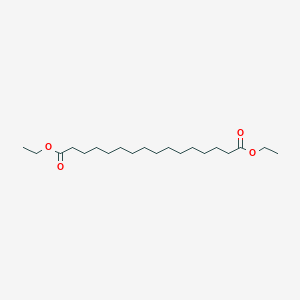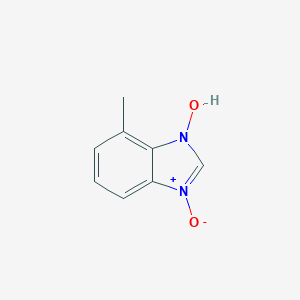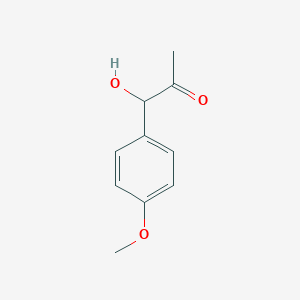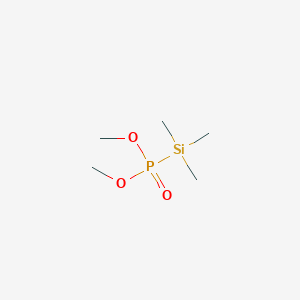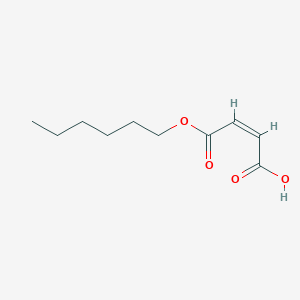
Monohexyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohexyl maleate is a chemical compound that belongs to the family of maleic acid esters. It is commonly used in scientific research for its ability to modify the surface properties of materials. Monohexyl maleate is synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of monohexyl maleate is not well understood. However, it is believed that the compound interacts with the surface of materials, altering their surface properties. This interaction can be attributed to the polar nature of the maleic acid moiety and the non-polar nature of the hexyl group.
Biochemical and Physiological Effects:
Monohexyl maleate has been shown to have low toxicity and is not considered a significant health hazard. However, it is important to note that the compound has not been extensively studied for its biochemical and physiological effects. Therefore, caution should be exercised when working with the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using monohexyl maleate in lab experiments is its ability to modify the surface properties of materials. This property allows researchers to tailor the properties of materials to suit their specific needs. However, one limitation of using monohexyl maleate is that it may not be suitable for all materials. Additionally, the synthesis of the compound can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on monohexyl maleate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the compound's mechanism of action and its biochemical and physiological effects. Additionally, there is potential for the use of monohexyl maleate in a variety of applications, such as in the development of new coatings and adhesives.
Conclusion:
In conclusion, monohexyl maleate is a useful compound in scientific research due to its ability to modify the surface properties of materials. It is synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. While there is still much to be learned about the compound, its potential for use in a variety of applications makes it an important area of research.
Métodos De Síntesis
The synthesis of monohexyl maleate can be achieved through a variety of methods. One common method involves the reaction of maleic anhydride with hexanol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through a series of steps, including distillation and recrystallization.
Aplicaciones Científicas De Investigación
Monohexyl maleate has a wide range of applications in scientific research. One of the most common uses is as a surface modifier for materials. It can be used to modify the surface properties of polymers, metals, and ceramics, making them more hydrophobic or hydrophilic. This property makes monohexyl maleate useful in a variety of applications, such as in the development of coatings, adhesives, and composites.
Propiedades
Número CAS |
15420-81-2 |
|---|---|
Nombre del producto |
Monohexyl maleate |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(Z)-4-hexoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/b7-6- |
Clave InChI |
RNERBJNDXXEXTK-SREVYHEPSA-N |
SMILES isomérico |
CCCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCCOC(=O)C=CC(=O)O |
SMILES canónico |
CCCCCCOC(=O)C=CC(=O)O |
Otros números CAS |
15420-81-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



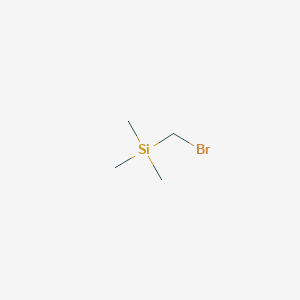




![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
